N,N'-Bis(salicylidene)-1,2-phenylenediamine

Catalog No.
S567725
CAS No.
3946-91-6
M.F
C20H16N2O2
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Bis(salicylidene)-1,2-phenylenediamine

CAS Number

3946-91-6

Product Name

N,N'-Bis(salicylidene)-1,2-phenylenediamine

IUPAC Name

2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H16N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-14,23-24H

InChI Key

HXFYGSOGECBSOY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O

Synonyms

N,N'-bis(salicylidene)-1,2-phenylenediamine, salophen

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O

Metal Chelation and Antiproliferative Activity:

N,N'-Bis(salicylidene)-1,2-phenylenediamine, commonly known as Salophen, acts as a chelating agent for various metal ions including Mn(II/III), Fe(II/III), Co(II), Ni(II), Cu(II), and Zn(II). These metal complexes formed with Salophen have been investigated for their potential antiproliferative effects on cancer cell lines. Studies have shown that the cytotoxicity of these complexes depends on the specific metal ion involved.

Iron complexes in both +II and +III oxidation states exhibited strong concentration-dependent reduction in cell proliferation, particularly against breast and colon cancer cell lines. These complexes were also observed to generate reactive oxygen species, bind to DNA, and induce apoptosis (programmed cell death) [].

Potential Applications in Cancer Treatment:

The promising antiproliferative activity of Salophen-based metal complexes, particularly those involving iron, has led to their exploration as potential candidates for cancer treatment. However, further research is needed to understand the mechanisms of action, optimize their efficacy and selectivity, and address potential safety concerns before clinical applications can be considered [].

Other Research Applications:

Beyond its role in metal chelation and cancer research, Salophen has been investigated in various other scientific research areas. These include:

  • Development of sensors: Salophen's ability to bind with specific metal ions makes it a potential candidate for developing sensors for the detection of these metal ions [].
  • Catalysis: Salophen and its metal complexes have been explored as catalysts for various chemical reactions [].
  • Material science: Salophen has been used in the development of new materials with specific properties, such as luminescent materials and conductive polymers [].

N,N'-Bis(salicylidene)-1,2-phenylenediamine, commonly referred to as salophene, is an organic compound characterized by its chelating properties. Its molecular formula is C20H16N2O2C_{20}H_{16}N_{2}O_{2} and it features two salicylidene groups attached to a 1,2-phenylenediamine backbone. This structure enables it to form stable complexes with various metal ions, making it valuable in both biological and industrial applications .

Involving N,N'-Bis(salicylidene)-1,2-phenylenediamine are its coordination reactions with transition metals. These reactions typically result in the formation of metal complexes that exhibit distinct chemical and biological activities. For instance, the interaction with iron ions leads to complexes that have shown significant antiproliferative effects against various cancer cell lines . The general reaction can be represented as:

N N Bis salicylidene 1 2 phenylenediamine+Metal IonMetal Complex\text{N N Bis salicylidene 1 2 phenylenediamine}+\text{Metal Ion}\rightarrow \text{Metal Complex}

N,N'-Bis(salicylidene)-1,2-phenylenediamine exhibits notable biological activity, particularly in the field of cancer research. Its metal complexes have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 breast cancer cells and MDA-MB-231 mammary carcinoma cells. The mechanism of action appears to involve the generation of reactive oxygen species and DNA binding, leading to apoptosis in tumor cells .

The synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine typically involves a condensation reaction between salicylaldehyde and 1,2-phenylenediamine. The general procedure is as follows:

  • Reagents: Combine equimolar amounts of salicylaldehyde and 1,2-phenylenediamine in a suitable solvent (e.g., ethanol).
  • Reaction: Heat the mixture under reflux for several hours.
  • Isolation: Upon cooling, precipitate the product by adding water or another non-solvent.
  • Purification: Recrystallize from an appropriate solvent to obtain pure N,N'-Bis(salicylidene)-1,2-phenylenediamine.

N,N'-Bis(salicylidene)-1,2-phenylenediamine has diverse applications:

  • Chelating Agent: It serves as a chelating agent for various metal ions in analytical chemistry.
  • Anticancer Research: Its metal complexes are studied for potential use in cancer treatment due to their cytotoxic properties.
  • Staining Agent: It is utilized in biological research for staining purposes .

Interaction studies have demonstrated that N,N'-Bis(salicylidene)-1,2-phenylenediamine forms stable complexes with several transition metals such as manganese, iron, cobalt, nickel, copper, and zinc. The nature of these interactions significantly influences their biological activity. For example, iron(II) and iron(III) complexes exhibit strong antiproliferative effects compared to other metal analogs .

Several compounds share structural similarities with N,N'-Bis(salicylidene)-1,2-phenylenediamine but differ in their functional properties:

Compound NameStructureUnique Properties
N,N'-Bis(salicylidene)-1,2-cyclohexanediamineSimilar backbone but cyclohexane ringReduced anticancer activity compared to salophene
N,N'-Diphenyl-1,2-phenylenediamineContains phenyl groups instead of salicyl groupsPrimarily used in rubber industry as an antioxidant
Salicylaldehyde-derived Schiff BasesVarious derivatives existDiverse applications in coordination chemistry

N,N'-Bis(salicylidene)-1,2-phenylenediamine stands out due to its specific ability to form highly active metal complexes that have significant implications in medicinal chemistry and material science .

N,N'-Bis(salicylidene)-1,2-phenylenediamine, commonly termed Salophen, is a tetradentate Schiff base ligand first synthesized in the mid-20th century through the condensation of salicylaldehyde and 1,2-phenylenediamine in ethanol under reflux conditions. Its discovery paralleled the broader exploration of Schiff base ligands in coordination chemistry, which gained momentum due to their structural versatility and ability to stabilize transition metals in diverse oxidation states. Early studies focused on its chelating properties, particularly with metals like copper and iron, which led to applications in catalysis and materials science. The ligand’s rigid, conjugated structure and tunable electronic properties have since made it a cornerstone in metallo-organic chemistry.

Structural Definition and IUPAC Nomenclature

Salophen belongs to the bis-Schiff base family, characterized by two imine (–CH=N–) groups formed via the condensation of aldehydes and amines. Its IUPAC name is 2,2'-[(1,2-phenylenebis(nitrilomethylidyne))bis(phenol)], reflecting the ortho-phenylene backbone and salicylidene substituents. The molecular structure (Fig. 1) features two phenolic oxygen atoms and two imine nitrogen atoms arranged in a planar geometry, enabling tetradentate coordination.

Table 1: Key Structural Properties of Salophen

PropertyValue
Molecular FormulaC$${20}$$H$${16}$$N$$2$$O$$2$$
Molecular Weight316.35 g/mol
IUPAC Name2,2'-[(1,2-phenylenebis(nitrilomethylidyne))bis(phenol)]
Coordination SitesN$$2$$O$$2$$ (tetradentate)

Comparative Analysis with Related Schiff Base Ligands

Salophen is often compared to Salen (N,N'-bis(salicylidene)ethylenediamine), another prominent Schiff base ligand. While both ligands share a bis-salicylidene framework, critical differences arise from their diamine backbones:

  • Salophen: Derived from 1,2-phenylenediamine, yielding a rigid, aromatic backbone that enhances π-conjugation and metal-binding stability.
  • Salen: Uses ethylenediamine, creating a flexible aliphatic backbone that allows conformational adaptability but reduces electronic delocalization.

This structural distinction impacts their coordination chemistry. Salophen’s rigidity favors square-planar or octahedral geometries in metal complexes, whereas Salen’s flexibility supports a wider range of coordination modes. Additionally, Salophen’s extended conjugation often results in redshifted UV-Vis absorption bands compared to Salen.

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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